molecular formula C16H19N3O3 B2879319 4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid CAS No. 1775303-44-0

4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2879319
CAS No.: 1775303-44-0
M. Wt: 301.346
InChI Key: PVVNFZATUWDPIX-UHFFFAOYSA-N
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Description

4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine class This compound is characterized by its unique structure, which includes an isopropyl group, a methoxybenzylamine moiety, and a carboxylic acid functional group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxybenzylamine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-methoxybenzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: 4-Isopropyl-2-[(4-hydroxybenzyl)amino]pyrimidine-5-carboxylic acid.

    Reduction: 4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-2-[(4-hydroxybenzyl)amino]pyrimidine-5-carboxylic acid
  • 4-Isopropyl-2-[(4-methylbenzyl)amino]pyrimidine-5-carboxylic acid
  • 4-Isopropyl-2-[(4-chlorobenzyl)amino]pyrimidine-5-carboxylic acid

Uniqueness

4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)14-13(15(20)21)9-18-16(19-14)17-8-11-4-6-12(22-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVNFZATUWDPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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